Cas no 866847-43-0 (4-4-(2-methoxyphenyl)piperazin-1-yl-6-methyl-3-(4-methylbenzenesulfonyl)quinoline)

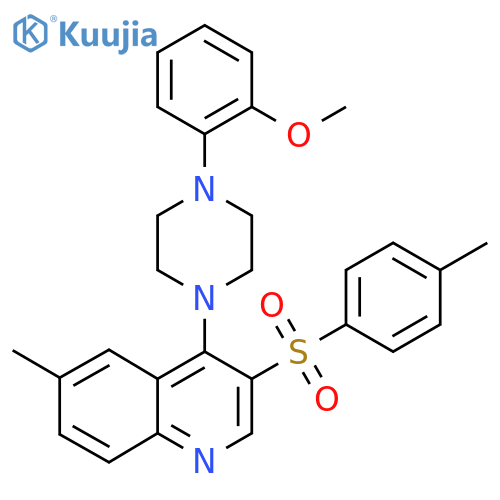

866847-43-0 structure

商品名:4-4-(2-methoxyphenyl)piperazin-1-yl-6-methyl-3-(4-methylbenzenesulfonyl)quinoline

4-4-(2-methoxyphenyl)piperazin-1-yl-6-methyl-3-(4-methylbenzenesulfonyl)quinoline 化学的及び物理的性質

名前と識別子

-

- 4-4-(2-methoxyphenyl)piperazin-1-yl-6-methyl-3-(4-methylbenzenesulfonyl)quinoline

- 4-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLINE

- 4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methyl-3-(4-methylphenyl)sulfonylquinoline

- F1605-1268

- 4-(4-(2-methoxyphenyl)piperazin-1-yl)-6-methyl-3-tosylquinoline

- 866847-43-0

- AKOS001859414

-

- インチ: 1S/C28H29N3O3S/c1-20-8-11-22(12-9-20)35(32,33)27-19-29-24-13-10-21(2)18-23(24)28(27)31-16-14-30(15-17-31)25-6-4-5-7-26(25)34-3/h4-13,18-19H,14-17H2,1-3H3

- InChIKey: ITRREZDFAMHMQY-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC(C)=CC=1)(C1=CN=C2C=CC(C)=CC2=C1N1CCN(C2C=CC=CC=2OC)CC1)(=O)=O

計算された属性

- せいみつぶんしりょう: 487.19296297g/mol

- どういたいしつりょう: 487.19296297g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 35

- 回転可能化学結合数: 5

- 複雑さ: 786

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 71.1Ų

- 疎水性パラメータ計算基準値(XlogP): 5.4

4-4-(2-methoxyphenyl)piperazin-1-yl-6-methyl-3-(4-methylbenzenesulfonyl)quinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1605-1268-100mg |

4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methyl-3-(4-methylbenzenesulfonyl)quinoline |

866847-43-0 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F1605-1268-4mg |

4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methyl-3-(4-methylbenzenesulfonyl)quinoline |

866847-43-0 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F1605-1268-75mg |

4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methyl-3-(4-methylbenzenesulfonyl)quinoline |

866847-43-0 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F1605-1268-5mg |

4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methyl-3-(4-methylbenzenesulfonyl)quinoline |

866847-43-0 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1605-1268-25mg |

4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methyl-3-(4-methylbenzenesulfonyl)quinoline |

866847-43-0 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F1605-1268-5μmol |

4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methyl-3-(4-methylbenzenesulfonyl)quinoline |

866847-43-0 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1605-1268-3mg |

4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methyl-3-(4-methylbenzenesulfonyl)quinoline |

866847-43-0 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1605-1268-2μmol |

4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methyl-3-(4-methylbenzenesulfonyl)quinoline |

866847-43-0 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1605-1268-2mg |

4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methyl-3-(4-methylbenzenesulfonyl)quinoline |

866847-43-0 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1605-1268-10mg |

4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methyl-3-(4-methylbenzenesulfonyl)quinoline |

866847-43-0 | 90%+ | 10mg |

$79.0 | 2023-05-17 |

4-4-(2-methoxyphenyl)piperazin-1-yl-6-methyl-3-(4-methylbenzenesulfonyl)quinoline 関連文献

-

1. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

866847-43-0 (4-4-(2-methoxyphenyl)piperazin-1-yl-6-methyl-3-(4-methylbenzenesulfonyl)quinoline) 関連製品

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 61389-26-2(Lignoceric Acid-d4)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量